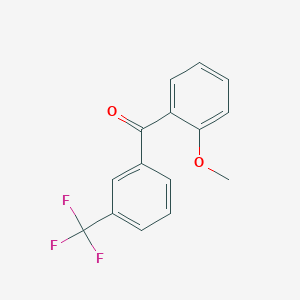

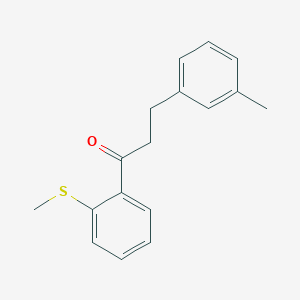

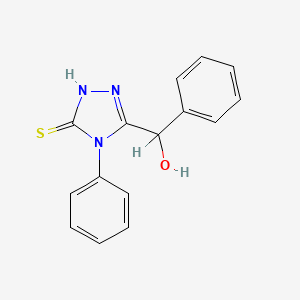

(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol

Vue d'ensemble

Description

The compound 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for a wide range of biological activities, including anti-inflammatory, analgesic, and antinociceptive properties, among others .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from basic aromatic acids such as 4-methoxy benzoic acid. Secondary amines are used to introduce various substituents into the triazole ring. The synthesis process is characterized by the use of spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed through various spectroscopic techniques. For instance, characteristic IR bands for functional groups such as C-N, C=N, and SH are observed. In the 1H-NMR spectra, singlets corresponding to the CONH and thiol groups can be identified, while 13C-NMR spectra provide information on the carbon atoms in the triazole nucleus and the substituents attached to it .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. The presence of a mercapto group (SH) suggests potential for further reactions, such as the formation of disulfides or conjugation with electrophiles. The specific reactivity patterns would depend on the nature of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility of 1,2,4-triazole derivatives can be determined experimentally. The chemical properties, including acidity or basicity of the mercapto group, reactivity of the triazole ring, and the overall stability of the compound, are deduced from the molecular structure and substituent effects. Acute toxicity studies are also conducted to determine the safety profile of these compounds .

Relevant Case Studies

In the context of biological activity, some 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory and antinociceptive effects. For example, compounds with specific heterocyclic moieties attached to the triazole ring have shown appreciable activity in animal models, with one compound exhibiting significant edema inhibition comparable to standard drugs . These findings suggest potential therapeutic applications for such derivatives in treating pain and inflammation.

Applications De Recherche Scientifique

Biological and Chemical Applications of 1,2,4-Triazole Derivatives

Biological Features and Applications : 1,2,4-triazole derivatives have been recognized for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds are synthesized through various chemical modeling techniques to enhance their biological efficacy. Research has highlighted the screening of new compounds within this category for pronounced antibacterial and antifungal activities against pathogens such as S. aureus and Candida albicans. Furthermore, these derivatives are being explored for their analgesic and anti-inflammatory properties, indicating a broad spectrum of potential therapeutic applications (Ohloblina, 2022).

Patent Landscape and Chemical Variants : The patent landscape for 1,2,4-triazole derivatives between 2008 and 2011 reveals an increasing interest in developing new drugs with diverse biological activities. The structural versatility of triazoles allows for significant variation in their chemical properties, leading to the exploration of novel triazoles with potential uses in treating inflammation, platelet aggregation, microbial infections, and neglected diseases. This review emphasizes the need for efficient synthesis methods that align with green chemistry principles and address emerging health challenges, including antimicrobial resistance and neglected tropical diseases (Ferreira et al., 2013).

CO2 Capture and Conversion : The application of triazole derivatives extends beyond pharmaceuticals into environmental science, where nitrogen-doped porous polymers, including triazine- and triazole-based frameworks, are explored for CO2 capture. These materials offer scalable synthesis, high surface area, and structural tunability, making them promising candidates for efficient and sustainable CO2 sequestration. Additionally, converting captured CO2 into useful products like methanol represents a critical area of research, underscoring the environmental and economic benefits of triazole derivatives (Mukhtar et al., 2020).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with the iron in the heme moiety of cyp-450 .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[hydroxy(phenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-13(11-7-3-1-4-8-11)14-16-17-15(20)18(14)12-9-5-2-6-10-12/h1-10,13,19H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFNFBNMROZZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NNC(=S)N2C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401152173 | |

| Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21358-25-8 | |

| Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21358-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401152173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Methyl-[2,4']bipyridinyl](/img/structure/B3022277.png)